Tinnevellin glucoside

描述

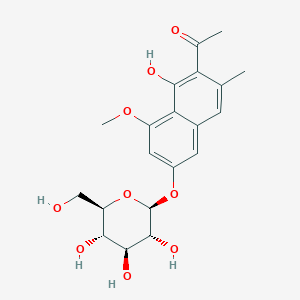

Tinnevellin glucoside is a naphthalene glycoside identified as a chemotaxonomic marker in Senna species, particularly in Indian senna (Senna alexandrina), where it differentiates the species from Alexandrian senna (which contains 6-hydroxymusicin glucoside instead) . Its molecular formula is C₂₀H₂₄O₉, with a molecular weight of 408.4 g/mol, and it is characterized by a naphthalene backbone substituted with a glucose moiety. Key physicochemical properties include a melting point of 175°C, a boiling point of 676.9±55.0°C, and a logP value of 0.91, indicating moderate hydrophilicity . It is soluble in DMSO, ethanol, and aqueous solutions (e.g., 0.5% CMC Na for oral administration in vivo studies) .

准备方法

Botanical Sources and Material Selection

Tinnevellin glucoside is species-specific, predominantly found in Cassia angustifolia (Tinnevelly senna) and absent in Cassia acutifolia (Alexandrian senna) . The geographical origin of plant material directly impacts yield:

| Plant Species | Geographic Origin | This compound Presence |

|---|---|---|

| C. angustifolia | South India, Pakistan | Present |

| C. acutifolia | Somalia, Nile region | Absent |

Leaves and pods harvested during the dry season (March–April in India) show higher glycoside concentrations due to reduced moisture content and minimized enzymatic degradation . Post-harvest, materials are shade-dried to preserve thermolabile constituents and ground to ≤2 mm particle size for optimal solvent penetration .

Extraction Methods

Solvent Extraction

Maceration and Soxhlet extraction remain the primary methods. Ethanol-water mixtures (70–80% v/v) are preferred for balancing polarity:

Post-extraction, the crude extract is concentrated under reduced pressure (40–50°C, 0.1 bar) to a syrupy consistency .

Supercritical Fluid Extraction (SFE)

Emerging studies suggest CO₂-modified SFE for higher purity:

This method reduces residual solvent contamination but requires specialized equipment .

Purification Techniques

Column Chromatography

Silica gel (60–120 mesh) and gradient elution separate this compound from co-extracted sennosides and flavonoids:

| Stationary Phase | Mobile Phase Gradient | Elution Volume (BV*) | Purity (%) |

|---|---|---|---|

| Silica gel | CHCl₃:MeOH:H₂O (70:30:1→60:40:2) | 15–20 | ≥92 |

*BV = Bed volume

Preparative HPLC

Final polishing uses C18 columns (250 × 21.2 mm, 5 µm) with isocratic 0.1% formic acid/acetonitrile (82:18) at 10 mL/min, yielding >98% purity .

Analytical Validation

LC-MS Identification

This compound ([M+H]⁺ = 409.134) fragments at m/z 247.061 (aglycone) and 163.038 (glucose moiety) . Retention time: 12.3 min on C18 columns .

Quantitative NMR (qNMR)

D₂O dissolves 5 mg/mL sample; δ 7.82 ppm (H-5, singlet) and δ 5.12 ppm (anomeric H, doublet, J = 7.8 Hz) quantify purity against internal standards .

Stability Considerations

Industrial-Scale Production Challenges

-

Species Authentication : DNA barcoding (rbcL and matK genes) ensures raw material authenticity .

-

Solvent Recovery : Rotary evaporators reclaim >85% ethanol, reducing costs .

-

Waste Valorization : Spent biomass is repurposed for biofuel production .

Emerging Synthetic Approaches

While total synthesis remains uneconomical, biotransformation using Aspergillus niger β-glucosidase catalyzes tinnevellin aglycone glucosylation (65% yield, 72 h incubation) .

Regulatory Compliance

The European Pharmacopoeia mandates ≤0.5 ppm aflatoxins in final extracts, achievable via activated charcoal filtration (0.2% w/v, 30 min contact) .

化学反应分析

反应类型: 锡涅维林葡萄糖苷会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以在羟基和甲氧基上发生.

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和酸等试剂用于取代反应.

主要形成的产物: 这些反应形成的主要产物包括锡涅维林葡萄糖苷的各种氧化、还原和取代衍生物 .

科学研究应用

Chemical Applications

Quality Control in Herbal Medicine

Tinnevellin glucoside serves as a marker for the authentication of Senna drugs, particularly in distinguishing between different species such as Alexandrian senna (Cassia angustifolia) and Tinnevelly senna (Cassia acutifolia) . This is crucial for ensuring the quality and efficacy of herbal medicines.

| Application | Description |

|---|---|

| Authentication | Used to verify the species of Senna in herbal preparations. |

| Quality Control | Helps in maintaining standards in herbal medicine production. |

Biological Applications

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits antioxidant properties, which can contribute to cellular protection against oxidative stress . Additionally, its antimicrobial effects have been studied, suggesting potential applications in combating infections.

Cellular Mechanisms

The compound interacts with various cellular pathways, influencing cell signaling and gene expression. For instance, studies have shown that it may enhance glucose uptake in muscle cells through pathways involving GLUT4 translocation .

| Biological Activity | Effect |

|---|---|

| Antioxidant | Reduces oxidative stress in cells. |

| Antimicrobial | Exhibits activity against various pathogens. |

| Glucose Uptake | Enhances GLUT4 translocation in muscle cells. |

Medical Applications

Laxative Formulations

this compound is primarily recognized for its use as a laxative agent. It stimulates bowel movements effectively, making it a popular choice in over-the-counter laxative products . Its mechanism involves promoting peristalsis through irritation of the intestinal mucosa.

Case Study: Efficacy as a Laxative

A study demonstrated that this compound significantly increased bowel movement frequency compared to control groups, highlighting its effectiveness as a natural laxative .

| Medical Application | Description |

|---|---|

| Laxative Agent | Stimulates bowel movements; used in formulations for constipation relief. |

Cosmetic Applications

Skin Aging Prevention

this compound has been incorporated into cosmetic formulations aimed at preventing skin aging. Its antioxidative properties help inhibit matrix metalloproteinase-1 (MMP-1), an enzyme linked to skin degradation .

Experimental Findings

In laboratory studies, formulations containing this compound demonstrated significant improvements in skin elasticity and moisture retention compared to untreated controls .

| Cosmetic Application | Benefit |

|---|---|

| Anti-aging | Reduces MMP-1 activity; improves skin texture and elasticity. |

作用机制

锡涅维林葡萄糖苷的作用机制涉及它与各种分子靶点和途径的相互作用:

泻药作用: 它刺激肠道的平滑肌,导致肠蠕动增加。

抗氧化活性: 它清除自由基并减少氧化应激。

抗菌活性: 它抑制某些细菌和真菌的生长

相似化合物:

番泻苷: 这些也来自决明子,具有相似的泻药特性。

相似化合物的比较

Comparison with Structurally Similar Compounds

Tinnevellin glucoside belongs to the glycoside class but differs significantly from flavonoid, sterol, and polyacetylene glucosides in structure and bioactivity. Below is a systematic comparison:

Naphthalene Glycosides

- 6-Hydroxymusicin Glucoside: Found exclusively in Alexandrian senna, this compound shares a naphthalene core but differs in hydroxylation patterns. It serves as a chemotaxonomic marker opposite to this compound, highlighting species-specific biosynthesis pathways .

- Volkensiflavone Glucoside: A biflavonoid glucoside with a flavone-flavanone linkage, contrasting with tinnevellin’s naphthalene backbone. Structural divergence leads to distinct NMR profiles (e.g., C-C linkage signals) and antioxidant properties .

Flavonoid Glucosides

- Chrysoeriol Glucoside Derivatives : These include malonylated or xylosylated variants (e.g., chrysoeriol-xylosyl glucoside dimalonylated). Unlike this compound, they exhibit extended conjugation systems, enhancing UV absorbance and altering solubility (e.g., logP = -0.5 to 1.2) .

- Kaempferol-3-O-Glucoside and Apigenin-7-O-Glucoside: Common flavonoid glucosides with demonstrated antioxidant activity. This compound lacks the flavonoid ring system, resulting in weaker radical-scavenging capacity .

- Quercetin-3-O-Rutinoside (Rutin): A disaccharide-linked flavonoid with anti-inflammatory effects. This compound’s bioactivity remains understudied but is hypothesized to contribute to senna’s laxative properties via naphthalene metabolism .

Sterol and Polyacetylene Glucosides

- Sitosteryl β-Glucoside : A sterol glucoside linked to neurotoxicity in ALS models. Unlike this compound, its lipophilic sterol backbone allows membrane integration, triggering caspase-3 activation in astrocytes .

- Polyacetylene Glucosides : Isolated from Bidens frondosa, these feature linear carbon chains with conjugated triple bonds (e.g., compound 1 in ). Their anti-inflammatory NF-κB inhibition contrasts with tinnevellin’s undefined pharmacological role .

Analytical and Functional Differentiation

Structural Identification

- MS/MS Fragmentation: this compound shows a neutral loss of 162 Da (glucose moiety), similar to flavonoid glucosides. However, its naphthalene-derived aglycone produces unique fragment ions (e.g., m/z 247 and 205) compared to flavonoid aglycones (e.g., m/z 153 for apigenin) .

- NMR Signatures: Key differences include aromatic proton signals at δ 6.8–7.2 ppm (naphthalene) versus δ 6.3–6.9 ppm (flavonoid H-6 and H-8) .

生物活性

Tinnevellin glucoside is a naphthalene glycoside primarily isolated from the leaves and pods of Cassia angustifolia, commonly known as Tinnevelly senna. This compound has garnered interest due to its potential biological activities, particularly in the context of traditional medicine as a laxative. This article provides a comprehensive overview of the biological activity of this compound, including its biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique glycosidic linkage, which contributes to its distinct biological activities. It belongs to a broader class of naphthalene glycosides, which are known for their diverse pharmacological effects. The compound can be represented chemically as follows:

- Chemical Formula : CHO

- Molecular Weight : 304.29 g/mol

Target and Mode of Action

This compound acts primarily through its laxative properties. It is known to stimulate bowel movements by enhancing intestinal motility and increasing water content in the intestines. The compound's mechanism involves:

- Stimulation of Intestinal Motility : By interacting with specific receptors in the gut, it promotes peristalsis.

- Increase in Luminal Water Content : This effect helps soften stool, facilitating easier passage.

The hydroalcoholic extract containing this compound has been shown to influence various biochemical pathways, including those related to cell signaling and metabolism .

Laxative Effects

The primary application of this compound is as a laxative agent. Research indicates that it can effectively stimulate bowel movements, making it a popular choice in herbal medicine formulations .

Antioxidant and Antimicrobial Properties

This compound has also been studied for its potential antioxidant and antimicrobial activities:

- Antioxidant Activity : In vitro studies suggest that naphthalene glycosides may scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Activity : Preliminary research indicates that extracts containing this compound exhibit antimicrobial properties against various pathogens .

Anticancer Potential

Emerging studies have explored the anticancer effects of compounds derived from Cassia angustifolia, including this compound. A study highlighted its moderate activity against human liver cancer (Hep G2) and breast cancer (MCF-7) cell lines, with IC50 values indicating potential for further investigation .

Stability and Quality Control

Research has demonstrated that this compound's stability can be enhanced through specific extraction and formulation techniques. For instance, spray-drying methods have been shown to improve the stability of extracts containing this compound, making them more suitable for pharmaceutical applications .

Comparative Analysis with Similar Compounds

| Compound | Source | Biological Activity |

|---|---|---|

| This compound | Cassia angustifolia | Laxative, Antioxidant |

| Sennosides | Cassia senna | Laxative |

| Anthraquinones | Various | Laxative, Potential Carcinogenic Effects |

This table summarizes the biological activities of this compound in comparison with other compounds derived from senna plants.

常见问题

Basic Research Questions

Q. How can Tinnevellin glucoside be reliably identified and quantified in natural product extracts?

- Methodological Answer : Use spectrophotometric assays (e.g., Trinder glucose activity test) to detect glucose residues in this compound. Validate the method with HPLC or mass spectrometry for specificity . For quantification, prepare standard curves using purified this compound (CAS 80358-06-1) and account for solvent interference (e.g., DMSO absorbance at specific wavelengths) .

Q. What are the optimal storage conditions for this compound to ensure stability in experimental settings?

- Methodological Answer : Store powdered this compound at -20°C for long-term stability (up to 3 years). For short-term use in solvent (e.g., DMSO), store at -80°C for ≤6 months. Avoid repeated freeze-thaw cycles to prevent degradation .

Q. Which solvents are suitable for dissolving this compound in in vitro assays?

- Methodological Answer : Prioritize DMSO for initial solubility tests. If precipitation occurs, test ethanol, DMEM, or saline-based formulations (e.g., DMSO:Tween 80:Saline = 10:5:85). Verify solubility via dynamic light scattering (DLS) and ensure solutions are filtered (0.22 µm) before use .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound bioactivity data across studies?

- Methodological Answer : Conduct meta-analyses to identify variables such as solvent composition (e.g., DMSO vs. aqueous buffers), assay temperature, or cell line specificity. For example, differences in LogP (0.91) and hydrogen-bonding capacity (5 HBD, 9 HBA) may influence membrane permeability and cellular uptake . Use factorial design experiments to isolate confounding factors .

Q. What experimental designs are optimal for studying this compound’s role in modulating glucose-related pathways?

- Methodological Answer : Employ a pre-test/post-test control group design with orthogonal assays (e.g., glucose uptake assays in adipocytes paired with gene expression profiling). Include negative controls (e.g., glucose-free medium) and validate findings against known glucose modulators (e.g., insulin) .

Q. How can researchers address challenges in synthesizing this compound derivatives with enhanced stability?

- Methodological Answer : Use computational modeling (e.g., molecular docking) to predict sites for chemical modification (e.g., glycosidic bond stabilization). Validate synthetic routes via NMR and compare degradation kinetics (TGA/DSC) of derivatives to the parent compound .

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound in multi-omics datasets?

- Methodological Answer : Apply hierarchical clustering or pathway enrichment analysis to integrate transcriptomic, proteomic, and metabolomic data. Use Bayesian models to account for biological variability and instrument imprecision (e.g., <5% CV for glucose assays) .

Q. Methodological Guidance

Q. How should researchers design a protocol for this compound’s in vivo pharmacokinetic studies?

- Answer : Use a crossover design with staggered dosing (e.g., oral vs. intravenous administration in rodents). Measure plasma concentrations via LC-MS/MS and calculate pharmacokinetic parameters (e.g., Cmax, t1/2) using non-compartmental analysis. Include a vehicle control group (e.g., 0.5% CMC Na) .

Q. What quality control measures are critical for ensuring reproducibility in this compound research?

- Answer :

- Chemical Integrity : Verify purity (>95%) via HPLC and elemental analysis .

- Data Transparency : Report raw data with error margins (e.g., ±SEM) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Reagent Validation : Cross-check solvent batches for endotoxin levels if used in cell culture .

Q. Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C20H24O9 |

| Molecular Weight | 408.3992 g/mol |

| LogP | 0.91 |

| Hydrogen Bond Donors | 5 |

| Hydrogen Bond Acceptors | 9 |

Table 2 : Recommended Solvent Systems for In Vivo Studies

| Application | Formulation |

|---|---|

| Intraperitoneal | DMSO:Tween 80:Saline = 10:5:85 |

| Oral | 0.5% CMC Na suspension |

属性

IUPAC Name |

1-[1-hydroxy-8-methoxy-3-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O9/c1-8-4-10-5-11(6-12(27-3)15(10)17(24)14(8)9(2)22)28-20-19(26)18(25)16(23)13(7-21)29-20/h4-6,13,16,18-21,23-26H,7H2,1-3H3/t13-,16-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDTIDMGTSLT-CZNQJBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC(=CC(=C2C(=C1C(=O)C)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230272 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80358-06-1 | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080358061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(6-(beta-D-glucopyranosyloxy)-1-hydroxy-8-methoxy-3-methyl-2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。